molecular formula C7H7BrN2O3 B1375838 4-Bromo-2-methoxy-5-nitroaniline CAS No. 1421371-97-2

4-Bromo-2-methoxy-5-nitroaniline

Cat. No.: B1375838
CAS No.: 1421371-97-2
M. Wt: 247.05 g/mol
InChI Key: AASIUWXCQAIDKA-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitroaniline typically involves a multi-step process starting from a suitable benzene derivative. One common route includes:

    Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation: The methoxy group can be oxidized to a formyl group (-CHO) using oxidizing agents like chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Chromium trioxide, acetic acid.

Major Products:

    Reduction: 4-Bromo-2-methoxy-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-2-formyl-5-nitroaniline.

Scientific Research Applications

4-Bromo-2-methoxy-5-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Research: The compound is investigated for its potential biological activities and as a building block for drug development.

    Chemical Sensors: It is used in the design of sensors for detecting specific analytes due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-nitroaniline depends on the specific application and the chemical environment

    Electrophilic Aromatic Substitution: The nitro and bromine groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds.

    Redox Reactions: The nitro group can undergo redox reactions, altering the oxidation state of the compound and its reactivity.

Comparison with Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.

    4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.

    2-Bromo-5-nitroaniline: Similar structure but different substitution pattern on the benzene ring.

Uniqueness: 4-Bromo-2-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Biological Activity

4-Bromo-2-methoxy-5-nitroaniline is a compound of significant interest in pharmaceutical and chemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features three functional groups: a bromine atom, a methoxy group, and a nitro group attached to a benzene ring. This unique arrangement contributes to its reactivity and biological activity. The presence of these functional groups allows for various chemical reactions, including reduction, substitution, and oxidation, which can lead to different derivatives with potentially enhanced biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The nitro group can participate in electrophilic aromatic substitution reactions, enhancing the reactivity of the benzene ring.
  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, forming new chemical bonds that may exhibit different biological activities.
  • Redox Reactions : The nitro group can undergo redox reactions, altering the compound's oxidation state and reactivity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it showed IC50 values ranging from 0.0689 to 0.098 µM against H1975 and H2228 cell lines, indicating strong antiproliferative effects .

Mutagenicity and Toxicity

Research indicates that compounds structurally related to this compound may possess mutagenic properties. For example, studies on similar nitroanilines have shown genotoxic effects in bacterial assays, suggesting that this compound could also exhibit similar risks . Long-term exposure to related compounds has been associated with increased incidences of tumors in laboratory animals, highlighting the need for careful evaluation of its safety profile .

Case Studies

  • Antitumor Activity Assessment :
    • In a study assessing the efficacy of various compounds against non-small cell lung cancer (NSCLC), this compound was evaluated alongside other dual-target kinase inhibitors. Results indicated that it effectively inhibited tumor cell proliferation at low concentrations .
  • Mutagenicity Evaluation :
    • A comprehensive evaluation of mutagenicity was conducted using bacterial strains (Salmonella typhimurium). The results indicated significant increases in mutant colonies when exposed to concentrations of 250–1000 μg/plate, suggesting potential genotoxicity associated with this compound .

Data Table: Biological Activity Summary

Activity Type IC50 Values Tested Cell Lines Notes
Antitumor Activity0.0689 - 0.098 µMH1975, H2228Significant antiproliferative effects observed
Mutagenicity250–1000 μg/plateSalmonella typhimuriumInduced significant increases in mutant colonies
ToxicityVariesLaboratory animalsAssociated with tumorigenesis in long-term studies

Properties

IUPAC Name

4-bromo-2-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASIUWXCQAIDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

85% Sulfuric acid was made by adding 98% sulfuric acid (13 mL) cautiously to ice (2 g). Guanidine nitrate (1.221 g, 10.00 mmol) was added portionwise over a period of 10 minutes to a cooled (0-5° C.) mixture of 4-bromo-2-methoxyaniline (2.020 g, 10 mmol) in 85% sulfuric acid (15.68 mL, 250.00 mmol). The resulting dark blue mixture was stirred at 0-5° C. for 0.75 h and was then poured very slowly into a well-stirred mixture of 50% aq NaOH (40 mL) and ice (120 g). An orange precipitate was collected by filtration, washed with water (4×50 mL) and air dried. This material was dissolved into diethyl ether (100 mL) and filtered through a silica plug. The resulting solution was diluted with isohexane and purified by evaporative crystallisation from diethyl ether/isohexane to give the title compound (1.821 g, 74%) as an orange crystalline solid; 1H NMR: 3.90 (3H, s), 5.52 (2H, s), 7.14 (1H, s), 7.32 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.221 g
Type
reactant
Reaction Step Three
Quantity
2.02 g
Type
reactant
Reaction Step Four
Quantity
15.68 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.